4-chloro-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol
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Overview
Description
Preparation Methods
The synthesis of 4-chloro-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol typically involves the condensation of 4-chloro-2-hydroxybenzaldehyde with 5-fluoro-2-methylaniline under acidic conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization
Chemical Reactions Analysis
4-chloro-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Scientific Research Applications
4-chloro-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context of its use in research .
Comparison with Similar Compounds
Similar compounds to 4-chloro-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol include:
- 4-chloro-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol
- 4-chloro-2-{(E)-[(5-methylpyridin-2-yl)imino]methyl}phenol
These compounds share similar structural features but differ in the position and type of substituents on the aromatic ring, which can influence their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and applications .
Properties
IUPAC Name |
4-chloro-2-[(5-fluoro-2-methylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-2-4-12(16)7-13(9)17-8-10-6-11(15)3-5-14(10)18/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDELAMNYLCFJAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N=CC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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